3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Overview
Description
3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one is a complex organic compound with the molecular formula C₁₂H₂₁N₃O. It is characterized by its unique spirocyclic structure, which includes three nitrogen atoms and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of nitrogen atoms: Nitrogen atoms are introduced into the spirocyclic core through reactions such as amination or nitration.
Formation of the ketone group: The ketone functional group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one has several scientific research applications, including:
Proteomics: It is used as a reagent in proteomics research to study protein structures and functions.
Biochemistry: It is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of nitrogen atoms allow it to form stable complexes with these targets, modulating their activity. The ketone group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one : This compound is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms.
- Spirocyclic ketones : Compounds with similar spirocyclic structures but different functional groups.
- Triazine derivatives : Compounds with similar nitrogen-containing rings but different overall structures.
Uniqueness
3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one stands out due to its unique combination of a spirocyclic core, multiple nitrogen atoms, and a ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c16-10-11(4-2-1-3-5-11)15-12(14-10)6-8-13-9-7-12/h13,15H,1-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDWKBGBDOVQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC3(N2)CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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